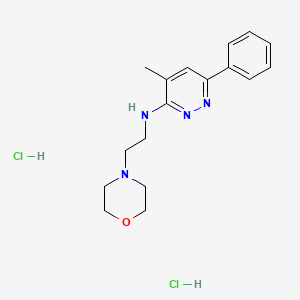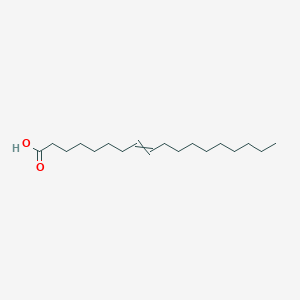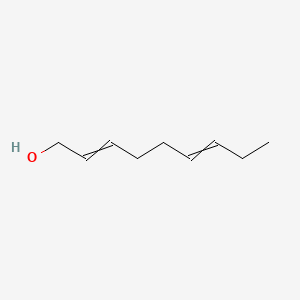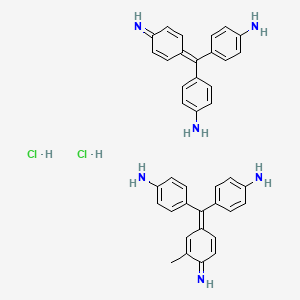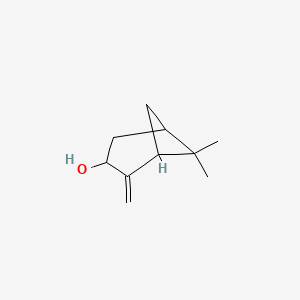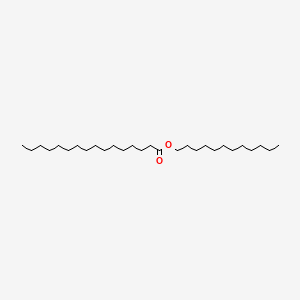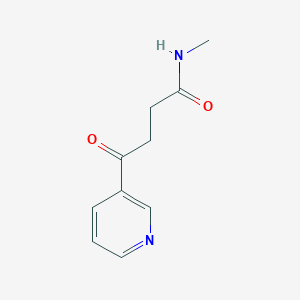
1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CPMPCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. CPMPCA has a molecular formula of C8H7ClNO3 and a molecular weight of 198.6 g/mol. It is used as a reagent in the synthesis of various compounds and as a catalyst in biochemical and physiological reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Pyrazole carboxylic acid derivatives, including compounds similar to 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid, are recognized for their broad biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives employs various synthetic methods, providing a rich scaffold for the development of biologically active compounds. The literature highlights the significance of these compounds in heterocyclic chemistry and their applicability in medicinal chemistry, guiding many scientists in the field (Cetin, 2020).
Anticancer Applications
Research on a broad spectrum of synthesized compounds, including pyrazole derivatives, has demonstrated high tumor specificity with minimal toxicity to normal cells. These compounds, by modulating various biochemical pathways, have shown promise in the development of new anticancer drugs that offer higher efficacy and lower side effects compared to current treatments. This highlights the potential of pyrazole carboxylic acid derivatives in contributing significantly to the field of oncology (Sugita et al., 2017).
Enzyme Inhibition and Metabolic Regulation
Carboxylic acids, including derivatives of pyrazole carboxylic acid, have been explored for their inhibitory effects on various enzymes and metabolic processes. Understanding the mechanisms through which these compounds interact with biological systems can lead to the development of novel therapeutic agents for treating metabolic disorders. This research avenue is particularly relevant for compounds that show potential in regulating lipid and glucose metabolism, offering a pathway to address conditions such as diabetes and obesity (Jarboe et al., 2013).
Environmental Applications
Beyond their biological activities, pyrazole carboxylic acid derivatives have also been studied for their role in environmental remediation. These compounds, due to their structural properties, can interact with pollutants, facilitating their breakdown or removal from various environments. This aspect opens up an additional area of application for these compounds, highlighting their versatility and importance in both healthcare and environmental protection (Husain & Husain, 2007).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXXJWZOTJPMPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204556 |
Source


|
| Record name | 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55983-75-0 |
Source


|
| Record name | 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055983750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-methyl-2-oxochromen-7-yl) hydrogen phosphate](/img/structure/B1213177.png)




